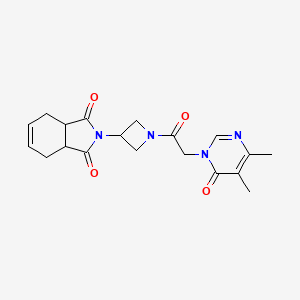

2-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

This compound is a structurally complex molecule featuring a pyrimidine core (4,5-dimethyl-6-oxo) conjugated with an azetidine ring and a bicyclic isoindole-dione moiety. The acetyl linker between the azetidine and pyrimidine groups may enhance metabolic stability, while the isoindole-dione system could influence conformational rigidity and binding affinity.

Properties

IUPAC Name |

2-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-11-12(2)20-10-22(17(11)25)9-16(24)21-7-13(8-21)23-18(26)14-5-3-4-6-15(14)19(23)27/h3-4,10,13-15H,5-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLVRQXVVVAARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel synthetic molecule that integrates multiple pharmacophoric elements. Its biological activity has been the subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

This compound's structure consists of an isoindole core fused with a tetrahydro configuration and a pyrimidine derivative, which is significant for its biological interactions. The molecular formula is , and its molecular weight is approximately 396.5 g/mol. The presence of the 4,5-dimethyl-6-oxopyrimidine moiety is particularly noteworthy as it contributes to the compound's reactivity and potential bioactivity.

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance:

- Azetidinone Derivatives: Compounds similar to azetidinones have demonstrated significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . This suggests that the azetidinone structure in our compound may also confer similar antibacterial properties.

Antiviral Activity

Research on related azetidinone derivatives has indicated potential antiviral effects. For example, certain compounds have shown inhibitory activity against human coronaviruses and influenza viruses . Given the structural similarities, it is plausible that our compound could exhibit comparable antiviral effects.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition: The functional groups present in the compound may interact with specific enzymes involved in bacterial and viral replication.

- Cell Membrane Disruption: The hydrophobic regions of the molecule could disrupt microbial cell membranes, leading to cell death.

- Interference with Nucleic Acids: The pyrimidine structure may allow for interactions with nucleic acids, inhibiting replication processes.

Research Findings and Case Studies

A detailed examination of the biological activity of this compound can be summarized through various research findings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on pyrimidine-based analogs described in Molecules (2011) and contrasts their structural and functional attributes with the target compound.

Table 1: Structural and Functional Comparison

Key Findings :

Structural Complexity : The target compound’s azetidine and isoindole-dione systems introduce steric constraints absent in simpler pyrimidine derivatives (e.g., compounds 4 , 6 , 8 ). This may enhance target selectivity but complicate synthesis .

Hydroxy/Methoxymethyl Groups (compound 8): Enhance solubility but may reduce metabolic stability compared to the target compound’s acetyl-azetidine linker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.